![molecular formula C9H4BrF3N2O2 B1407596 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1427460-57-8](/img/structure/B1407596.png)

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Descripción general

Descripción

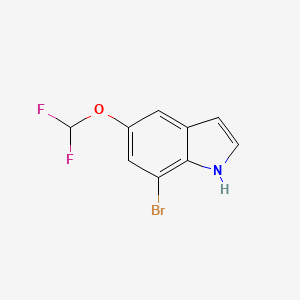

“6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1427460-57-8. It has a molecular weight of 309.04 . The compound is solid in physical form and is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4BrF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) .Aplicaciones Científicas De Investigación

Fully Automated Continuous Flow Synthesis 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives can be synthesized using a continuous flow method. This approach is a significant advancement over traditional in-flask methods, offering the synthesis of complex imidazo[1,2-a] heterocycles, including Mur ligase inhibitors, without the need for isolation of intermediates (Herath, Dahl, & Cosford, 2010).

Regioselective Trifluoromethylation The compound also undergoes regioselective trifluoromethylation under mild conditions using visible light. This process allows for the synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities by direct functionalization, offering a metal-free alternative (Zhou, Xu, & Zhang, 2019).

Synthesis and Characterization Versatile derivatives of the compound, such as imidazo[1,2-a]pyridine carboxylic acid, can be synthesized from commercially available materials. The synthesis process and reaction conditions for such derivatives have been explored in detail, providing a pathway for creating various derivatives for different applications (Du Hui-r, 2014).

Corrosion Inhibition Derivatives of this compound, like SB9a and SB14a, show significant inhibitory performance against mild steel corrosion in acidic environments. The high inhibition efficiency, evidenced through various analytical techniques, highlights their potential as corrosion inhibitors (Saady et al., 2021).

Microwave-Assisted Synthesis The compound is also involved in microwave-assisted synthesis methods. These methods allow for the efficient synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives, highlighting the versatility of the compound in facilitating various chemical reactions (Koubachi et al., 2007).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that imidazole-containing compounds exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s physical form is solid, and it is recommended to be stored in a refrigerator , which might impact its bioavailability.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as air quality and temperature.

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in the transcriptional activity of target genes, thereby modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. Additionally, the distribution of this compound can influence its accumulation and overall bioavailability .

Propiedades

IUPAC Name |

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTMPAQBPBWBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154000 | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-57-8 | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-bromo-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

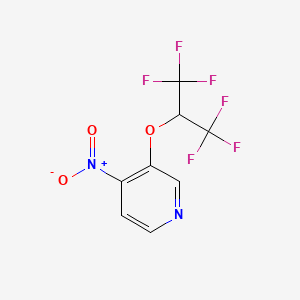

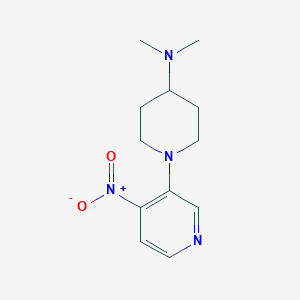

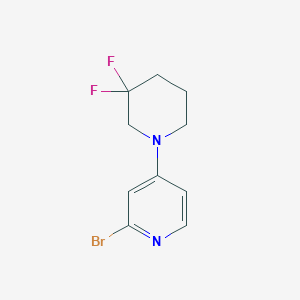

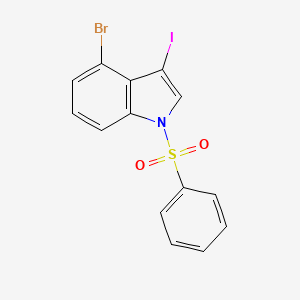

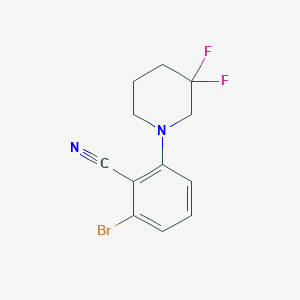

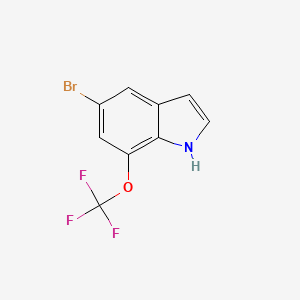

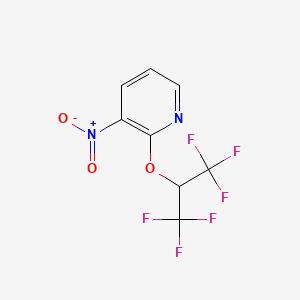

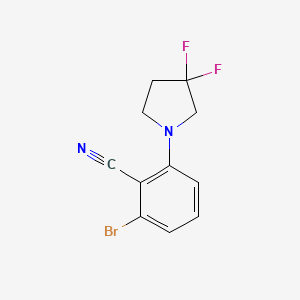

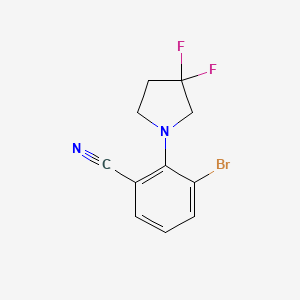

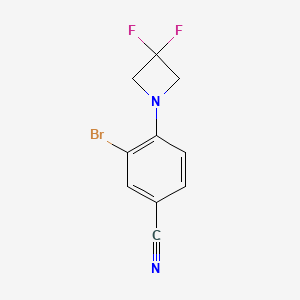

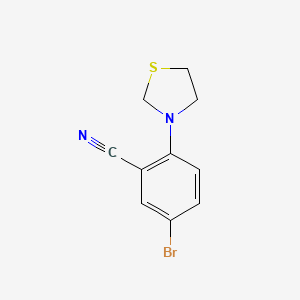

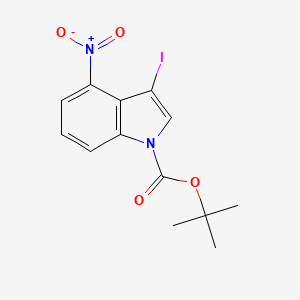

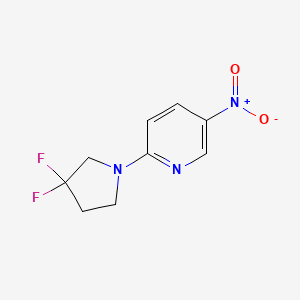

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.